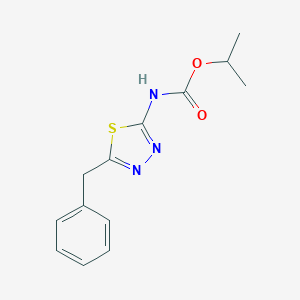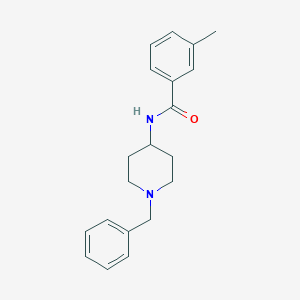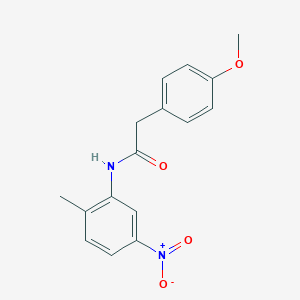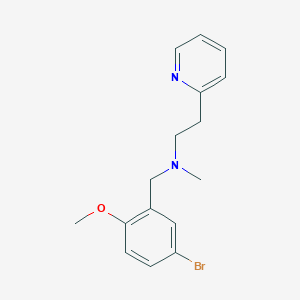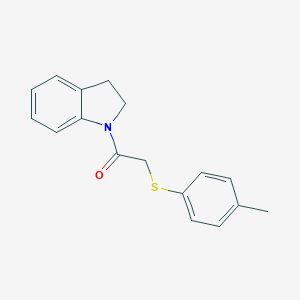
1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of WAY-115071 involves multiple steps, including the formation of indole, benzothiophene, or benzofuran derivatives. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. For instance, the synthesis may require the use of a nitrogen or sulfur atom, and the reaction conditions must be carefully controlled to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of WAY-115071 would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This would require optimization of the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced production techniques could be employed to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
WAY-115071 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-115071 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of WAY-115071 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives.
科学研究应用
WAY-115071 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to investigate the biological pathways and molecular targets involved in various diseases.
Industry: It is used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of WAY-115071 involves its role as a kinase inhibitor. It targets specific kinases involved in various cellular processes, thereby modulating their activity. This inhibition can lead to the suppression of disease-related pathways, making it a valuable compound for therapeutic applications .
相似化合物的比较
WAY-115071 can be compared with other kinase inhibitors, such as:
Imatinib: Used in the treatment of certain types of cancer.
Gefitinib: Used in the treatment of non-small cell lung cancer.
Erlotinib: Another kinase inhibitor used in cancer treatment.
Conclusion
WAY-115071 is a compound with significant potential in various scientific research applications. Its unique properties and mechanism of action make it a valuable candidate for further study and development in the fields of chemistry, biology, medicine, and industry.
属性
分子式 |
C17H17NOS |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)sulfanylethanone |
InChI |
InChI=1S/C17H17NOS/c1-13-6-8-15(9-7-13)20-12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 |
InChI 键 |
HNQAMJPNGVKODD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32 |
规范 SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



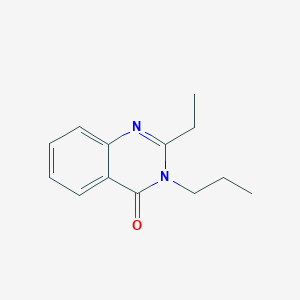
![N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B506141.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide](/img/structure/B506142.png)
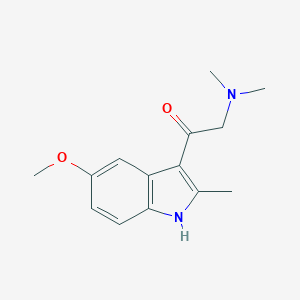
![2,2'-[(2-Benzothiazolyl)imino]bisethanol](/img/structure/B506148.png)
![4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B506150.png)
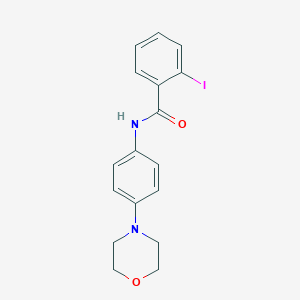
![2-[(2-methyl-1H-imidazol-1-yl)carbonyl]benzene-1,4-dicarboxylic acid](/img/structure/B506153.png)
![N-[4-(dimethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B506154.png)
